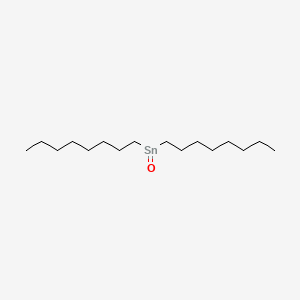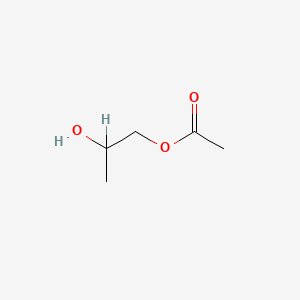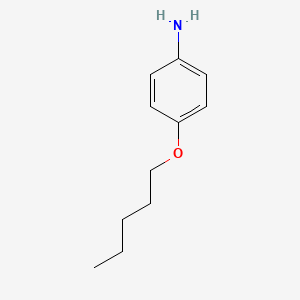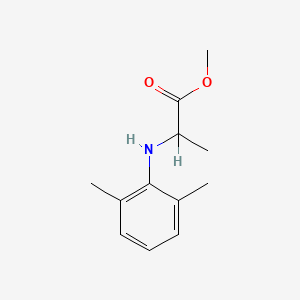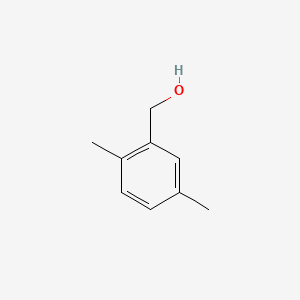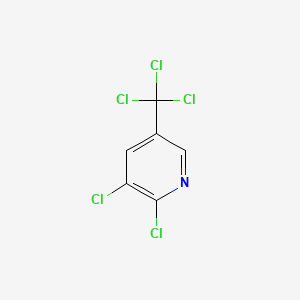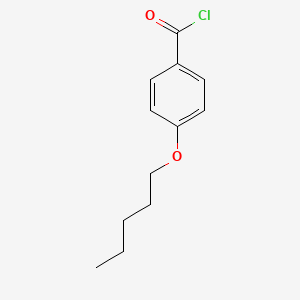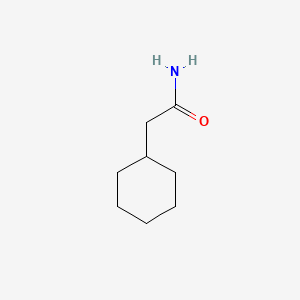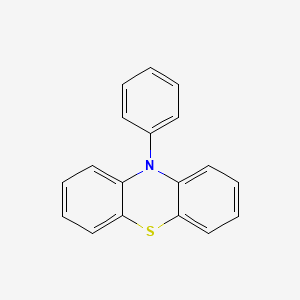
3,6-Pyridazinedicarboxylic acid
概要
説明
3,6-Pyridazinedicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyridazine, featuring two carboxylic acid groups at the 3 and 6 positions of the pyridazine ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-pyridazinedicarboxylic acid typically involves the reaction of hydrazine with maleic anhydride, followed by cyclization and oxidation steps. One common method includes the following steps:
Reaction of Hydrazine with Maleic Anhydride: This step forms a hydrazine derivative.
Cyclization: The intermediate undergoes cyclization to form the pyridazine ring.
Oxidation: The final step involves oxidation to introduce the carboxylic acid groups at the 3 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,6-Pyridazinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinediones, while reduction can produce various reduced derivatives.
科学的研究の応用
3,6-Pyridazinedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It finds applications in the polymer industry and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3,6-pyridazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)
- Lutidinic Acid (2,4-Pyridinedicarboxylic Acid)
- Isocinchomeronic Acid (2,5-Pyridinedicarboxylic Acid)
- Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid)
- Cinchomeronic Acid (3,4-Pyridinedicarboxylic Acid)
- Dinicotinic Acid (3,5-Pyridinedicarboxylic Acid)
Comparison: 3,6-Pyridazinedicarboxylic acid is unique due to the positioning of its carboxylic acid groups, which influence its reactivity and applications. Compared to other pyridinedicarboxylic acids, it offers distinct advantages in specific synthetic and biological contexts. For instance, its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research and industry.
特性
IUPAC Name |
pyridazine-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPJFQGISLJONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306224 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-70-3 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of pyridazine-3,6-dicarboxylic acid?
A1: Pyridazine-3,6-dicarboxylic acid can exist in different crystal forms, including a triclinic polymorphic form of the monohydrate. [] This form exhibits almost planar sheets formed by the acid and water molecules connected through hydrogen bonds. [] Interestingly, the carboxyl groups are not perfectly coplanar with the pyridazine ring, displaying dihedral angles of 2.0° and 5.6°. []
Q2: How is pyridazine-3,6-dicarboxylic acid synthesized?
A2: A new synthetic route has been developed that allows for the preparation of pyridazine-3,6-dicarboxylic acid in quantities suitable for practical use. [] While the specifics of this route are not detailed in the abstract, the paper highlights its significance in enabling further research and applications of this compound. []
Q3: What spectroscopic techniques are helpful for characterizing pyridazine-3,6-dicarboxylic acid and its derivatives?
A3: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) have been successfully employed to elucidate the structures of pyridazine-3,6-dicarboxylic acid and various polyaza derivatives. [] These techniques provide valuable insights into the bonding and arrangement of atoms within these molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


